Salvianin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

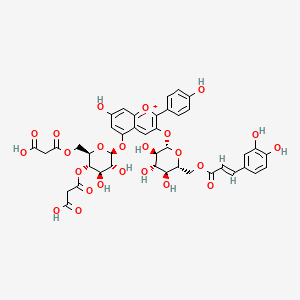

Salvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a this compound(2-).

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Salvianin has been extensively studied for its beneficial effects on cardiovascular health. Its primary mechanisms include improving blood circulation and exerting protective effects on the heart.

- Mechanisms of Action : this compound is known to enhance endothelial function and promote vasodilation through the modulation of nitric oxide pathways. It also exhibits antioxidant properties that help reduce oxidative stress in cardiac tissues .

- Clinical Studies : A clinical trial involving patients with coronary artery disease demonstrated that this compound supplementation led to significant improvements in heart function and reduced markers of inflammation .

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Mechanisms of Action : this compound has been shown to inhibit neuronal apoptosis and reduce amyloid-beta accumulation, which is crucial in the pathogenesis of Alzheimer's disease. It also modulates neurotransmitter levels, potentially alleviating symptoms of depression and anxiety .

- Case Studies : In animal models of Alzheimer's disease, this compound treatment resulted in improved cognitive function and reduced neuroinflammation . A notable case study reported significant improvements in memory and learning capabilities in subjects administered this compound compared to control groups .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are well-documented, contributing to its potential use in treating chronic inflammatory conditions.

- Mechanisms of Action : this compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory responses .

- Clinical Evidence : In studies involving patients with rheumatoid arthritis, those treated with this compound exhibited reduced joint inflammation and pain relief compared to placebo groups . Another study highlighted its efficacy in managing symptoms of inflammatory bowel disease (IBD) by reducing intestinal inflammation .

Antioxidant Activity

The antioxidant properties of this compound are crucial for its therapeutic applications across various diseases.

- Mechanisms of Action : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

- Research Findings : In vitro studies have demonstrated that this compound effectively reduces oxidative stress markers in various cell types, suggesting its potential role as a protective agent against oxidative stress-related diseases .

Potential Applications in Cancer Therapy

Emerging research suggests that this compound may have anticancer properties.

- Mechanisms of Action : this compound has been shown to induce apoptosis in cancer cells while sparing normal cells, primarily through the modulation of signaling pathways involved in cell survival and proliferation .

- Case Studies : Preclinical studies indicated that this compound inhibited tumor growth in models of breast cancer and leukemia, showcasing its potential as an adjunct therapy in cancer treatment regimens .

Análisis De Reacciones Químicas

Structural Features and Reactivity Hotspots

Salvianin’s structure includes:

-

Pelargonidin core : A chromenylium ion with hydroxyl groups at positions 5 and 7 .

-

Glycosylation : A β-D-glucoside at position 3 and a 3,6-dimalonyl-β-D-glucoside at position 5 .

-

Esterification : Caffeoyl groups attached to the glucosides .

Key reactive sites:

-

Phenolic hydroxyl groups : Prone to oxidation, methylation, or glycosylation.

-

Glycosidic bonds : Susceptible to acid-/base-catalyzed hydrolysis.

-

Ester linkages : Hydrolyzable under alkaline conditions or enzymatic action.

Acid/Base-Mediated Reactions

-

pH-Dependent Chromenylium Equilibrium :

Chromenylium red pH 3 ↔Quinoidal base blue pH 5 6 ↔Carbinol pseudobase colorless pH 7

this compound’s chromenylium ion undergoes structural shifts with pH changes, typical of anthocyanins:Stabilization via intramolecular copigmentation (e.g., with caffeoyl groups) may reduce hydration rates .

-

Glycosidic Hydrolysis :

Acidic conditions (e.g., HCl, H₂SO₄) likely cleave this compound’s glucosides, yielding pelargonidin and glucose derivatives. Enzymatic hydrolysis (β-glucosidases) could release aglycones .

Oxidative Reactions

-

Radical-Mediated Oxidation :

2This compound OHradicalsThis compound O O this compound+2H O

Phenolic hydroxyl groups may oxidize to quinones under radical stress (e.g., silica-induced silyloxy radicals ).

Example: -

Enzymatic Oxidation :

Polyphenol oxidases or peroxidases could catalyze hydroxylation or polymerization, forming dimers or oligomers .

Thermal and Solvent Stability

-

Thermal Degradation :

High temperatures (>100°C) may decompose ester linkages, releasing caffeic acid and malonyl fragments . -

Solvent Effects :

Polar aprotic solvents (e.g., DMSO) stabilize the chromenylium ion, while protic solvents (e.g., methanol) accelerate hydrolysis .

Table 1: Predicted Reaction Conditions and Products

Table 2: Stability Under Extraction Methods

| Method | Observation | Reference |

|---|---|---|

| Supercritical CO₂ | Preserves ester linkages | |

| Microwave-Assisted | Partial degradation at 120°C | |

| Ethanol/Water (70%) | Stable under dark, 4°C |

Propiedades

Fórmula molecular |

C42H41O24+ |

|---|---|

Peso molecular |

929.8 g/mol |

Nombre IUPAC |

3-[[(2R,3S,4R,5R,6S)-3-(2-carboxyacetyl)oxy-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-4,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C42H40O24/c43-19-5-3-18(4-6-19)39-26(63-41-37(57)35(55)34(54)27(64-41)15-59-31(51)8-2-17-1-7-22(45)23(46)9-17)12-21-24(61-39)10-20(44)11-25(21)62-42-38(58)36(56)40(66-33(53)14-30(49)50)28(65-42)16-60-32(52)13-29(47)48/h1-12,27-28,34-38,40-42,54-58H,13-16H2,(H5-,43,44,45,46,47,48,49,50,51)/p+1/t27-,28-,34-,35+,36-,37-,38-,40-,41-,42-/m1/s1 |

Clave InChI |

PJBHNEIXNNZROX-QBMVVDGVSA-O |

SMILES isomérico |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.